Avizafone Dihydrobromide
Overview
Description
Avizafone Dihydrobromide is a water-soluble prodrug of the benzodiazepine derivative diazepam. It is primarily used as an antidote for poisoning with organophosphate nerve agents. Upon administration, this compound is metabolized by enzymes in the blood to form the active drug diazepam .
Mechanism of Action
Target of Action
Avizafone Dihydrobromide is a prodrug of the benzodiazepine derivative diazepam . The primary target of this compound is the GABA_A receptor , a major inhibitory neurotransmitter receptor in the central nervous system .
Mode of Action
This compound is metabolized by enzymes in the blood to form the active drug diazepam . Diazepam, in turn, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the GABAergic system . By enhancing the inhibitory effects of GABA, diazepam increases the influx of chloride ions into the neuron, which leads to hyperpolarization of the neuron and results in an inhibitory effect on neurotransmission .
Pharmacokinetics
This compound is a water-soluble prodrug, which allows it to be administered intramuscularly . It is metabolized by enzymes in the blood to form diazepam, which then exerts its therapeutic effects . The pharmacokinetic properties of diazepam, such as its absorption, distribution, metabolism, and excretion, are well-studied .
Result of Action
The result of this compound’s action is the mitigation of symptoms associated with conditions such as anxiety, seizures, and muscle spasms . It is also used as an antidote to poisoning with organophosphate nerve agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all affect the metabolism of this compound and its conversion to diazepam
Biochemical Analysis
Biochemical Properties
Avizafone Dihydrobromide interacts with enzymes in the blood, which metabolize it to form the active drug diazepam . This conversion process involves the Aspergillus oryzae (A.O.) protease, an enzyme identified from a pool of hydrolytic enzymes .
Cellular Effects
The cellular effects of this compound are primarily due to its conversion to diazepam. Diazepam is known to influence cell function by modulating the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to diazepam by enzymes in the blood . Diazepam then exerts its effects at the molecular level by binding to GABA receptors, leading to an increase in the inhibitory effects of GABA on neuronal excitability .
Temporal Effects in Laboratory Settings
One study showed that Avizafone-protease mixtures resulted in supersaturated diazepam in less than 5 minutes .
Dosage Effects in Animal Models
It is known that diazepam, the active metabolite of this compound, has dose-dependent effects in animal models .
Metabolic Pathways
This compound is metabolized by enzymes in the blood to form diazepam
Transport and Distribution
It is known that diazepam, the active metabolite of this compound, is distributed widely in the body .
Subcellular Localization
It is known that diazepam, the active metabolite of this compound, can cross the blood-brain barrier and exert its effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Avizafone Dihydrobromide involves the reaction of diazepam with a suitable brominating agent to form the dihydrobromide salt. The reaction typically requires controlled conditions to ensure the formation of the desired product without significant side reactions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-purity reagents and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Avizafone Dihydrobromide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release diazepam.
Substitution Reactions: The bromide ions can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with mild acidic or basic conditions.
Substitution Reactions: Various nucleophiles can be used, such as hydroxide ions or amines, under controlled temperature and pH conditions.
Major Products:
Diazepam: The primary product formed from the hydrolysis of this compound.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions, various substituted derivatives of diazepam can be formed.
Scientific Research Applications
Avizafone Dihydrobromide has several scientific research applications, including:
Chemistry: Used as a model compound to study the hydrolysis and substitution reactions of benzodiazepine derivatives.
Biology: Investigated for its effects on the central nervous system and its potential use in neuroprotection.
Medicine: Primarily used as an antidote for organophosphate poisoning. It is also studied for its potential use in treating anxiety and seizure disorders.
Industry: Utilized in the development of new benzodiazepine derivatives with improved pharmacokinetic properties.
Comparison with Similar Compounds
Diazepam: The active metabolite of Avizafone Dihydrobromide.
Alprazolam: Another benzodiazepine with similar anxiolytic and sedative properties.
Rilmazafone: A benzodiazepine prodrug similar to Avizafone but with different pharmacokinetic properties.
Uniqueness: this compound is unique due to its water solubility and its specific use as an antidote for organophosphate poisoning. Unlike other benzodiazepines, it is designed to be rapidly metabolized into diazepam, providing quick relief in emergency situations .
Properties
IUPAC Name |
(2S)-2,6-diamino-N-[3-(2-benzoyl-4-chlorophenyl)-2-oxobutyl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30)/t15?,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRZTXVDPVPVDN-MBABXSBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747061 | |
Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60067-15-4 | |
Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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